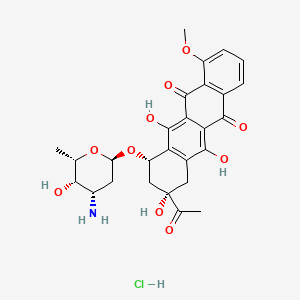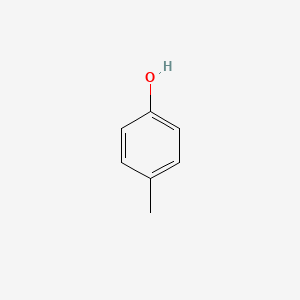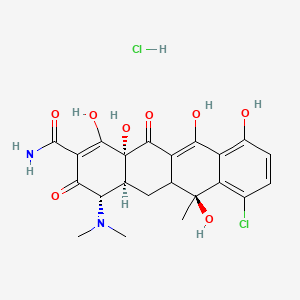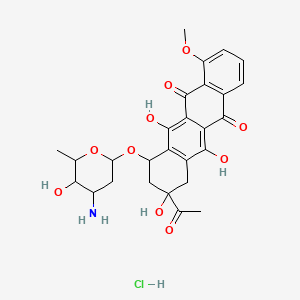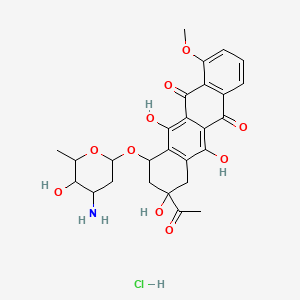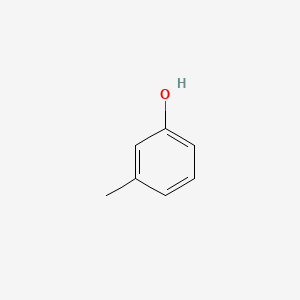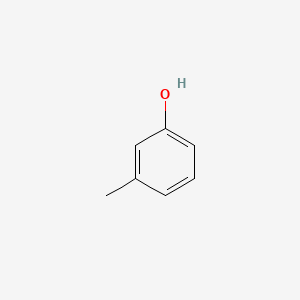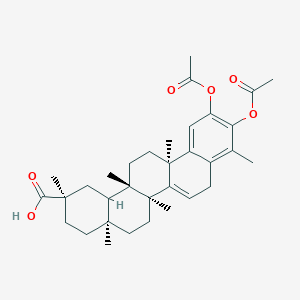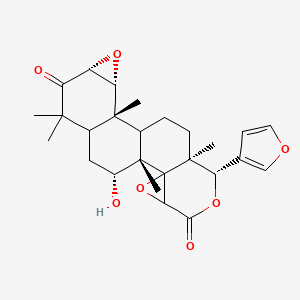
1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is a derivative of gedunin, a natural product isolated from the neem tree (Azadirachta indica). This compound has garnered interest due to its potential biological activities, including neuroprotective and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN typically involves multiple steps, starting from gedunin. The key steps include:
Epoxidation: The introduction of an epoxy group at the 1,2 position of gedunin.
Deacetoxylation: Removal of the acetoxy group.
Dihydrogenation: Addition of hydrogen to reduce double bonds.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective and anti-cancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN involves its interaction with specific molecular targets and pathways. It is known to inhibit hypoxia-inducible factor prolyl-hydroxylase 1 (PHD1), which plays a role in the cellular response to hypoxia . This inhibition leads to neuroprotection and potential anti-cancer effects by modulating the stability and activity of hypoxia-inducible factors (HIFs).
Comparison with Similar Compounds
Similar Compounds
Gedunin: The parent compound from which 1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN is derived.
Epoxygedunin: Another derivative of gedunin with an epoxy group.
Dihydrogedunin: A reduced form of gedunin.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit PHD1 and modulate HIFs sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H32O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(1S,7S,8S,12R,13R,15R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,14-trioxahexacyclo[9.9.0.02,4.02,8.012,18.013,15]icosane-5,16-dione |
InChI |
InChI=1S/C26H32O7/c1-22(2)14-10-15(27)25(5)13(24(14,4)19-16(31-19)17(22)28)6-8-23(3)18(12-7-9-30-11-12)32-21(29)20-26(23,25)33-20/h7,9,11,13-16,18-20,27H,6,8,10H2,1-5H3/t13?,14?,15-,16+,18+,19+,20?,23+,24-,25+,26?/m1/s1 |
InChI Key |
UIUKQADPLSFRBN-NIJWRPTQSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@](C14C(O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](CC6[C@@]3([C@@H]7[C@@H](O7)C(=O)C6(C)C)C)O)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(C4C(C1=O)O4)C)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


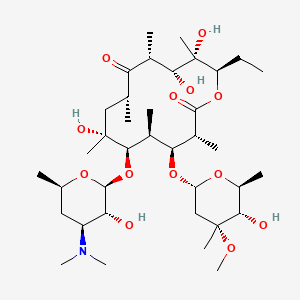
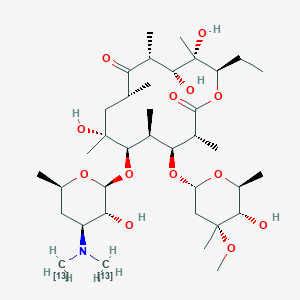
![[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754174.png)

![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)
